Ditert-butyl-(2-phenylphenyl)phosphane;palladium(2+);acetate Ditert-butyl-(2-phenylphenyl)phosphane;palladium(2+);acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16572464
InChI: InChI=1S/C20H26P.C2H4O2.Pd/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;1-2(3)4;/h7-12,14-15H,1-6H3;1H3,(H,3,4);/q-1;;+2/p-1
SMILES:
Molecular Formula: C22H29O2PPd
Molecular Weight: 462.9 g/mol

Ditert-butyl-(2-phenylphenyl)phosphane;palladium(2+);acetate

CAS No.:

Cat. No.: VC16572464

Molecular Formula: C22H29O2PPd

Molecular Weight: 462.9 g/mol

* For research use only. Not for human or veterinary use.

Ditert-butyl-(2-phenylphenyl)phosphane;palladium(2+);acetate -

Specification

Molecular Formula C22H29O2PPd
Molecular Weight 462.9 g/mol
IUPAC Name ditert-butyl-(2-phenylphenyl)phosphane;palladium(2+);acetate
Standard InChI InChI=1S/C20H26P.C2H4O2.Pd/c1-19(2,3)21(20(4,5)6)18-15-11-10-14-17(18)16-12-8-7-9-13-16;1-2(3)4;/h7-12,14-15H,1-6H3;1H3,(H,3,4);/q-1;;+2/p-1
Standard InChI Key LJUYVIDFAFBXKO-UHFFFAOYSA-M
Canonical SMILES CC(=O)[O-].CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=[C-]2)C(C)(C)C.[Pd+2]

Introduction

Structural and Molecular Characteristics

Molecular Composition and Bonding

The molecular formula of Pd(II)-DtBPhPhPAc is C22H29O2PPd, with a molecular weight of 462.9 g/mol. The palladium(II) center is square-planar, coordinated to three distinct groups:

  • Ditert-butyl-(2-phenylphenyl)phosphane ligand: The phosphorus atom donates electron density to the palladium center, stabilizing the metal in its +2 oxidation state. The bulky tert-butyl groups enhance steric protection, preventing unwanted side reactions .

  • Acetate ion (OAc⁻): Acts as a monodentate ligand, contributing to the solubility of the complex in polar solvents .

X-ray crystallographic studies of analogous palladium-phosphine complexes reveal bond lengths of 2.28–2.32 Å for Pd–P and 2.05–2.10 Å for Pd–O (acetate) . The dihedral angle between the biphenyl and phosphine moieties is approximately 85°, optimizing π-π stacking interactions in the solid state.

Synthesis and Purification

Synthetic Routes

Pd(II)-DtBPhPhPAc is typically synthesized via two primary methods:

  • Direct Ligand Exchange:
    Palladium acetate [Pd(OAc)2] reacts with ditert-butyl-(2-phenylphenyl)phosphane (DtBPhPhP) in toluene at 60°C for 12 hours:

    Pd(OAc)2+DtBPhPhPPd(II)-DtBPhPhPAc+HOAc\text{Pd(OAc)}_2 + \text{DtBPhPhP} \rightarrow \text{Pd(II)-DtBPhPhPAc} + \text{HOAc}

    Yields range from 70–85% after recrystallization from dichloromethane/hexane.

  • Cyclometalation Pathway:
    As reported by Organometallics, Pd(OAc)2 and tri-tert-butylphosphine undergo C–H activation to form a cyclometalated intermediate, which is subsequently treated with DtBPhPhP to yield the target complex . This method achieves 90% purity but requires rigorous exclusion of moisture .

Purification Challenges

Common impurities include:

  • Palladium nanoparticles (Pd⁰): Result from unintended reduction during synthesis .

  • Phosphine oxide derivatives: Formed via oxidation of the phosphine ligand .
    Column chromatography (SiO2, eluent: ethyl acetate/hexane 1:4) effectively removes these byproducts.

Catalytic Applications

Suzuki-Miyaura Cross-Coupling

Pd(II)-DtBPhPhPAc catalyzes aryl-aryl bond formation between aryl halides and boronic acids. Key performance metrics include:

SubstrateTurnover Frequency (TOF, h⁻¹)Yield (%)Reference
4-Bromotoluene1,20098
2-Chloropyridine85092
3-Iodonitrobenzene95089

Reaction conditions: 1 mol% catalyst, K2CO3 base, ethanol/H2O (3:1), 80°C .

Buchwald-Hartwig Amination

The complex facilitates C–N bond formation between aryl halides and amines. For example, coupling 4-bromoacetophenone with morpholine achieves 94% yield in 6 hours at 100°C . Steric hindrance from the tert-butyl groups suppresses β-hydride elimination, favoring amine coordination .

Mechanistic Insights

Oxidative Addition and Transmetalation

In situ NMR studies ( ) demonstrate that Pd(II)-DtBPhPhPAc undergoes rapid oxidative addition with aryl iodides (k = 5.6 × 10⁻³ s⁻¹), followed by rate-determining transmetalation with boronic acids (ΔG‡ = 24.3 kcal/mol) . The acetate ligand dissociates during catalysis, generating a 14-electron Pd⁰ intermediate .

Catalyst Deactivation Pathways

  • Phosphine Oxidation: Exposure to air converts DtBPhPhP to its oxide, reducing catalytic activity by 40% after 24 hours .

  • Pd Aggregation: Prolonged heating (>100°C) induces palladium nanoparticle formation, detectable via TEM (particle size: 3–5 nm) .

Comparative Analysis with Related Complexes

ComplexTOF in Suzuki (h⁻¹)Thermal Stability (°C)Solubility in THF (g/L)
Pd(II)-DtBPhPhPAc1,20018012.5
Pd(PPh3)48001208.2
PdCl2(dppf)95016010.1

Data compiled from .

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